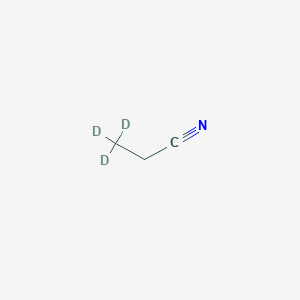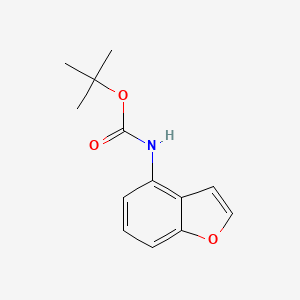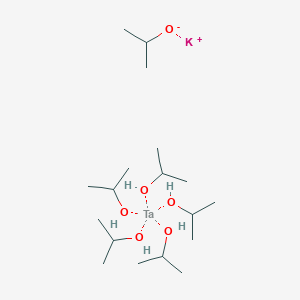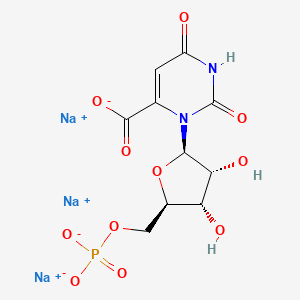
Orotidine 5'-monophosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orotidine 5’-monophosphate trisodium salt is a pyrimidine nucleotide that serves as a direct precursor to uridine 5’-monophosphate in the biosynthesis of pyrimidines. This compound plays a crucial role in the metabolic pathway of nucleotides, which are essential for DNA and RNA synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Orotidine 5’-monophosphate trisodium salt is synthesized via the de novo synthesis pathway for DNA synthesis. The synthesis involves the enzyme orotate phosphoribosyltransferase, which catalyzes the reaction between orotic acid and phosphoribosyl pyrophosphate to form orotidine 5’-monophosphate. The trisodium salt form is then obtained to enhance its solubility in water .
Industrial Production Methods: Industrial production of orotidine 5’-monophosphate trisodium salt typically involves microbial fermentation processes. Microorganisms such as Saccharomyces cerevisiae and Escherichia coli are genetically engineered to overproduce the enzyme orotate phosphoribosyltransferase, thereby increasing the yield of orotidine 5’-monophosphate. The compound is then purified and converted to its trisodium salt form for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions: Orotidine 5’-monophosphate trisodium salt primarily undergoes decarboxylation reactions. The enzyme orotidine 5’-monophosphate decarboxylase catalyzes the decarboxylation of orotidine 5’-monophosphate to form uridine 5’-monophosphate .
Common Reagents and Conditions:
Decarboxylation: The decarboxylation reaction is facilitated by the enzyme orotidine 5’-monophosphate decarboxylase under physiological conditions (pH 7.4, 37°C).
Major Products:
Uridine 5’-monophosphate: The primary product formed from the decarboxylation of orotidine 5’-monophosphate.
Wissenschaftliche Forschungsanwendungen
Orotidine 5’-monophosphate trisodium salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of orotidine 5’-monophosphate trisodium salt involves its conversion to uridine 5’-monophosphate by the enzyme orotidine 5’-monophosphate decarboxylase. This enzyme catalyzes the decarboxylation reaction, which is a crucial step in the pyrimidine biosynthesis pathway. The enzyme’s active site binds to the substrate, facilitating the removal of the carboxyl group and forming uridine 5’-monophosphate .
Vergleich Mit ähnlichen Verbindungen
Uridine 5’-monophosphate: A direct product of the decarboxylation of orotidine 5’-monophosphate.
Orotic acid: A precursor in the biosynthesis of orotidine 5’-monophosphate.
Phosphoribosyl pyrophosphate: A substrate used in the synthesis of orotidine 5’-monophosphate.
Uniqueness: Orotidine 5’-monophosphate trisodium salt is unique due to its role as a direct precursor to uridine 5’-monophosphate, making it a critical intermediate in the pyrimidine biosynthesis pathway. Its trisodium salt form enhances its solubility, making it particularly useful for various biochemical applications .
Eigenschaften
Molekularformel |
C10H10N2Na3O11P |
|---|---|
Molekulargewicht |
434.14 g/mol |
IUPAC-Name |
trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H13N2O11P.3Na/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21;;;/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
InChI-Schlüssel |
IESMRAGOMHGJFC-LLWADOMFSA-K |
Isomerische SMILES |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


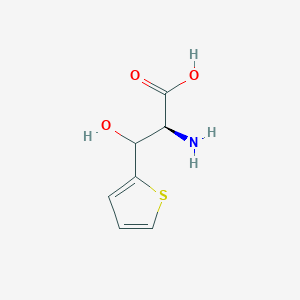
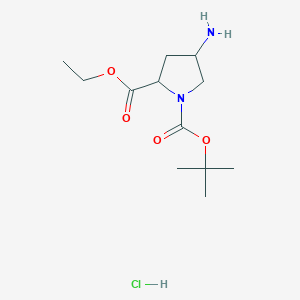
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
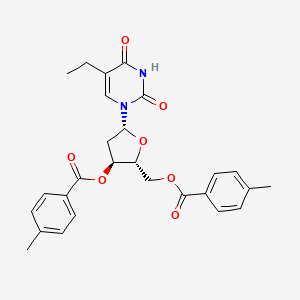
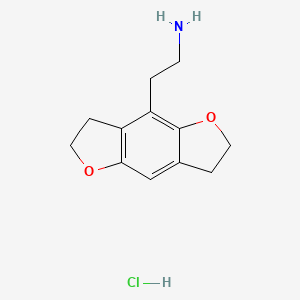
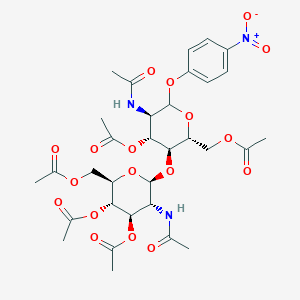
![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)


![Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)

